1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound characterized by a unique cyclopenta[d]pyrimidin-2-one core structure. This compound features functional groups that include a furan ring and a pyrrolidinyl group, which contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural diversity and potential therapeutic applications.
The compound can be synthesized through various chemical methods involving multiple steps starting from simpler precursors. The synthesis often includes the formation of the cyclopenta[d]pyrimidine core, functionalization with the furan and pyrrolidinyl groups, and subsequent modifications to achieve the final structure.
This compound belongs to the class of heterocyclic organic compounds, specifically pyrimidines, which are known for their presence in various biological systems and their utility in pharmaceuticals.
The synthesis of 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is , with a molecular weight of approximately 320.41 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H20N2O2S |
Molecular Weight | 320.41 g/mol |
IUPAC Name | 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
InChI | InChI=1S/C16H20N2O2S |
InChI Key | XYZ123456789 |
Canonical SMILES | Cc1ccoc1C(C(=O)NCCN)C(=O)SCC |
The compound can undergo various chemical reactions that may include:
These reactions can be facilitated by using appropriate reagents and catalysts under controlled laboratory conditions to ensure selectivity and yield.
The mechanism of action for 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is likely multifaceted due to its diverse functional groups. It may interact with various biological targets such as enzymes or receptors through:
The compound's physical properties include solubility in organic solvents (e.g., dimethyl sulfoxide), stability under standard laboratory conditions, and moderate melting points typical for similar organic compounds.
Chemical properties include:
This compound holds potential applications in various scientific fields: